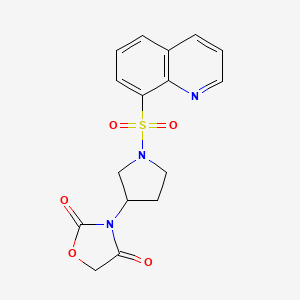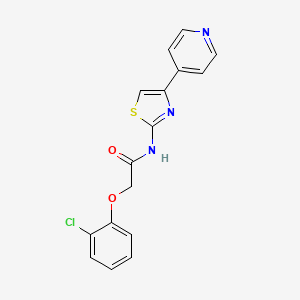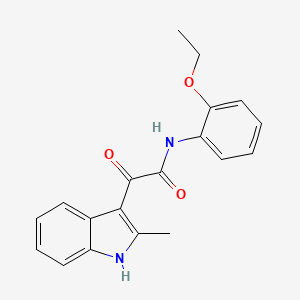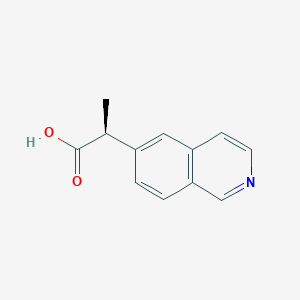
3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and an oxazolidine-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the quinoline and pyrrolidine intermediates. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The pyrrolidine ring can be constructed via cyclization reactions involving amines and aldehydes .
The final step involves the formation of the oxazolidine-2,4-dione ring, which can be achieved through the reaction of the quinoline and pyrrolidine intermediates with appropriate reagents under controlled conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline and pyrrolidine derivatives, and various substituted derivatives depending on the nucleophiles used .
Scientific Research Applications
3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function . The sulfonyl group can form strong interactions with proteins, affecting their activity . The pyrrolidine and oxazolidine rings contribute to the overall stability and binding affinity of the compound .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety and are known for their antimalarial properties.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones are used in medicinal chemistry for their biological activities.
Oxazolidine Derivatives: Oxazolidinones are a class of antibiotics that share the oxazolidine ring structure.
Uniqueness
3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties.
Properties
IUPAC Name |
3-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c20-14-10-24-16(21)19(14)12-6-8-18(9-12)25(22,23)13-5-1-3-11-4-2-7-17-15(11)13/h1-5,7,12H,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCGBWMWASSRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)

![Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2488355.png)


![6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488360.png)
![2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2488361.png)
![(3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2488363.png)
![N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2488366.png)

![7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488370.png)
![tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2488371.png)
![1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2488373.png)

